molecular formula C18H18N4O4 B3856249 N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide

N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide

Cat. No.: B3856249
M. Wt: 354.4 g/mol
InChI Key: GAZHBXBQOVYSTJ-XDHOZWIPSA-N
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Description

N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBA belongs to the class of hydrazones and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has been shown to have low toxicity and high selectivity for cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. This compound has been shown to have low toxicity and high selectivity for cancer cells. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has several potential future directions for scientific research. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. This compound also has potential applications in the development of new drugs and therapies for a range of diseases. Future research should focus on the optimization of the synthesis of this compound and the development of new derivatives with improved biological activity.

Scientific Research Applications

N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been found to reduce inflammation in animal models of inflammatory diseases.

Properties

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-13-5-2-3-8-16(13)20-17(23)9-10-18(24)21-19-12-14-6-4-7-15(11-14)22(25)26/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,24)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZHBXBQOVYSTJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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